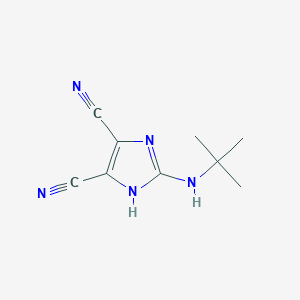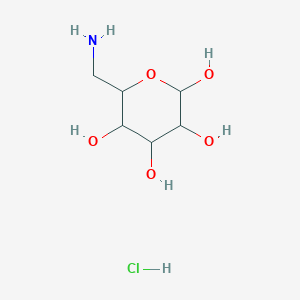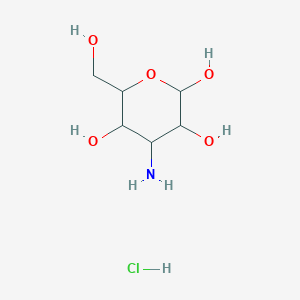
Butylated Hydroxyanisole-d18
Vue d'ensemble
Description
Butylated Hydroxyanisole (BHA) is a volatile monohydric phenolic compound primarily used as an antioxidant and preservative in the food industry . It is used to preserve the flavor and color of oils due to its ability to restrict the oxidation of short chain fatty acids . BHA is a lipophilic compound and exhibits antimicrobial activity against molds and Gram-positive bacteria .
Synthesis Analysis
A novel electrochemical detection method for BHA was developed using a nickel ferrite@graphene (NiFe2O4@Gr) nanocomposite-containing molecularly imprinted polymer (MIP) . Another study used a carbon paste electrode (CPE) amplified with platinum-decorated single wall carbon nanotubes (Pt/SWCNTs) and 1-Butyl-3-methylimidazolium chloride ([C4mim][Cl]) for the monitoring of BHA in aqueous solution .Molecular Structure Analysis
BHA consists of a mixture of two isomeric organic compounds, 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole . It is prepared from 4-methoxyphenol and isobutylene . The conjugated aromatic ring of BHA is able to stabilize free radicals, sequestering them .Chemical Reactions Analysis
The degradation of BHA when peroxymonosulfate (PMS) and Ferrate (VI) (Fe (VI)) were involved in the reaction simultaneously was investigated .Physical and Chemical Properties Analysis
BHA is a synthetic, waxy, solid petrochemical . It is insoluble in water, but is soluble in fats, oils, propylene glycol . It has a density of 1.0587 g/cm3 at 20 °C, a melting point of 48 to 55 °C, and a boiling point of 264 to 270 °C .Mécanisme D'action
BHA induced cytosolic calcium overload and increased the expression of pro-apoptotic BAK, BAK, cytochrome c, cleaved caspase 3, and cleaved caspase 9 proteins, resulting in the induction of ER stress . BHA has anti-growth and pro-apoptotic effects on human astrocytes via the downregulation of AKT and ERK1/2 pathways and induction of cell cycle arrest .
Safety and Hazards
BHA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, carcinogenicity, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is toxic to aquatic life with long-lasting effects .
Orientations Futures
The sensitive detection of antioxidants in food is essential for the rational control of their usage and reducing potential health risks . A high-performance and fast-response sensor was fabricated as a monitoring system for the determination of BHA in food and wastewater samples . This could be a future direction for the use of BHA.
Propriétés
IUPAC Name |
2,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-14(2,3)11-8-10(17-7)9-12(13(11)16)15(4,5)6/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUKQUGVTITNSY-NBDUPMGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=CC(=C1O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])OC)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661839 | |
| Record name | 4-Methoxy-2,6-bis[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185162-50-8 | |
| Record name | 4-Methoxy-2,6-bis[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diphenylmethyl (2S)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1499834.png)



![3-[4-(4-Tolyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1499844.png)




![Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1499849.png)
![Diphenylmethyl (2S)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4lambda~6~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1499853.png)



